molecular formula C10H12O2S B15261171 2-[4-(Methylsulfanyl)phenyl]propanoic acid

2-[4-(Methylsulfanyl)phenyl]propanoic acid

Cat. No.: B15261171
M. Wt: 196.27 g/mol
InChI Key: PNZHNMAQOXAGGD-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methylsulfanyl)phenyl]propanoic acid is unique due to the presence of both the methylsulfanyl and propanoic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C10H12O2S/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)

InChI Key

PNZHNMAQOXAGGD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)SC)C(=O)O

Origin of Product

United States

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